Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
Description
Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core linked via a sulfonamide bridge to a piperazine ring substituted with a 1,2,5-thiadiazole moiety. This structure combines multiple pharmacophoric elements:
- Sulfonamide group: Enhances metabolic stability and influences solubility.
- Piperazine-thiadiazole: Contributes to conformational flexibility and receptor interaction, particularly in neurological or antimicrobial targets .
The compound’s synthetic pathway likely involves sulfonylation of 4-(1,2,5-thiadiazol-3-yl)piperazine followed by esterification of the thiophene carboxylic acid, though explicit evidence for its synthesis is absent in the provided materials.
Properties
IUPAC Name |
methyl 3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S3/c1-20-12(17)11-9(2-7-21-11)23(18,19)16-5-3-15(4-6-16)10-8-13-22-14-10/h2,7-8H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCBNHUDNXNDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with thiourea or thiosemicarbazide in the presence of a base such as triethylamine.
Formation of the Piperazine Moiety: Piperazine derivatives can be synthesized by reacting piperazine with appropriate sulfonyl chlorides.
Coupling Reactions: The thiadiazole and piperazine derivatives are then coupled with the thiophene-2-carboxylate under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that thiophene-based compounds possess broad-spectrum antimicrobial activity, suggesting that this specific compound could be a candidate for developing new antibiotics .
1.2 D-amino Acid Oxidase Inhibition
D-amino acid oxidase (DAO) inhibitors are critical in treating neurological disorders such as schizophrenia. The structure-activity relationship studies of thiophene derivatives have revealed that modifications on the thiophene ring can enhance inhibition potency against DAO. This compound could potentially serve as a scaffold for designing novel DAO inhibitors due to its structural characteristics that favor interaction with the enzyme's active site .
Structure-Activity Relationship Studies
2.1 Thiophene Derivatives
The introduction of various substituents on the thiophene ring has been shown to significantly affect the biological activity of these compounds. The presence of the piperazine moiety in this compound enhances solubility and bioavailability, making it a promising candidate for further development in drug formulation .
Materials Science
3.1 Organic Electronics
Thiophene derivatives have been extensively studied for their applications in organic electronics, particularly in organic solar cells and field-effect transistors (OFETs). The electronic properties of this compound suggest it may be suitable for use as an organic semiconductor due to its favorable charge transport characteristics .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Anticancer Activity: It interferes with DNA replication and induces apoptosis in cancer cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of inflammatory enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiophene Carboxylate Derivatives
Ethyl 5-[(3R)-4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate ()
- Core : Thiophene-2-carboxylate ester.
- Substituents: Hydrophilic hydroxyl and tert-butoxycarbonylamino (Boc) groups on a butyl chain.
- Key Differences : Lacks sulfonamide and thiadiazole-piperazine motifs. The Boc and hydroxyl groups improve aqueous solubility but reduce rigidity compared to the target compound .
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()
- Core: Thiophene-2-carboxylate with fused pyrazolo-pyrimidine and chromenone systems.
- Key Differences: Chromenone and fluorophenyl groups confer planar aromaticity, favoring π-π stacking interactions absent in the target compound. Synthesized via Suzuki-Miyaura cross-coupling, contrasting with the sulfonylation likely used for the target .
Sulfonamide-Linked Piperazine Derivatives
2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic Acid ()
- Core : Benzoic acid with a sulfonamide-piperazine group.
- Substituents : Ethoxy group at position 2; methyl-piperazine.
- Key Differences: Replaces thiophene with benzoic acid, altering electronic properties and hydrogen-bonding capacity.
Thiadiazole-Containing Compounds
1,4-Benzodioxine-based Thiadiazole-Fused-Thiadiazole Derivatives ()
- Core : Benzodioxine fused with two thiadiazoles.
- Synthesis : Uses thiosemicarbazide and benzodioxine precursors under mild conditions.
- Key Differences : Rigid fused-ring system contrasts with the target’s flexible piperazine-thiadiazole linkage. The benzodioxine core may confer distinct pharmacokinetic profiles .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Synthetic Method | Potential Applications |
|---|---|---|---|---|
| Target Compound | Thiophene-2-carboxylate | Piperazinyl-sulfonyl, 1,2,5-thiadiazole | Sulfonylation (inferred) | Neurological/antimicrobial |
| Ethyl 5-[(3R)-4-Boc-amino-3-OH-butyl]thiophene-2-carboxylate | Thiophene-2-carboxylate | Boc, hydroxyl-butyl | Esterification | Solubility-enhanced prodrugs |
| 2-Ethoxy-5-[(4-methylpiperazinyl)sulfonyl]benzoic acid | Benzoic acid | Ethoxy, methyl-piperazinyl-sulfonyl | Sulfonylation | Enzyme inhibition |
| Benzodioxine-thiadiazole-fused derivatives | Benzodioxine-thiadiazole | Thiosemicarbazide-linked | Condensation | Antimicrobial/anticancer |
Research Findings and Implications
- Structural Uniqueness : The target compound’s combination of thiophene carboxylate, sulfonamide, and thiadiazole-piperazine is unparalleled in the reviewed evidence. This design may optimize blood-brain barrier penetration (via sulfonamide) and receptor specificity (via thiadiazole) .
- Synthetic Challenges : Unlike Suzuki-coupled thiophene derivatives (), the target’s synthesis requires precise sulfonylation to avoid piperazine ring oxidation.
- Pharmacological Gaps : While highlights dopamine D4 receptor antagonists (e.g., L-750,667 with Ki = 0.51 nM), the target’s activity remains unstudied in provided materials .
Biological Activity
Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and related studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological properties. The incorporation of a thiadiazole moiety and a piperazine ring enhances its pharmacological profile. The sulfonyl group contributes to the compound's solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways:
- D-amino Acid Oxidase (DAO) Inhibition : Similar thiophene derivatives have been shown to inhibit DAO, an enzyme involved in the metabolism of D-amino acids, which are important in neurotransmission and may play a role in schizophrenia. The inhibition mechanism involves stacking interactions between the thiophene ring and specific amino acids in the enzyme's active site, leading to reduced enzymatic activity .
- Antiproliferative Activity : Compounds with similar structural features have demonstrated significant antiproliferative effects against various cancer cell lines. Research indicates that thiophene derivatives can induce apoptosis and inhibit cell proliferation through mechanisms involving thymidylate synthase inhibition, which is crucial for DNA synthesis .
Anticancer Activity
Several studies have evaluated the anticancer potential of thiophene-based compounds. For instance:
- Cell Line Studies : Compounds similar to this compound have been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. Results showed significant cytotoxicity with IC50 values ranging from 1.1 μM to 2.6 μM for various derivatives .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Inhibition of Bacterial Growth : Similar thiophene derivatives exhibited good inhibition against Escherichia coli and Staphylococcus aureus. The mode of action typically involves disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Case Study 1 : A study investigated the effects of a related thiophene derivative on DAO activity in vitro. The results indicated a strong correlation between structural modifications on the thiophene ring and inhibitory potency, suggesting that further optimization could enhance therapeutic efficacy against conditions like schizophrenia .
Case Study 2 : Another research focused on the synthesis of novel thiophene derivatives and their biological evaluation showed that introducing various substituents could significantly alter their antiproliferative activities, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Q & A
Q. What synthetic methodologies are optimal for preparing the target compound?
The synthesis of structurally analogous piperazine-thiophene derivatives often involves condensation reactions between sulfonyl chloride intermediates and piperazine derivatives. For example, sodium borohydride (NaBH₄) in ethanol or methanol is effective for ketone reduction steps, as demonstrated in the preparation of related compounds like 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (79.7–93.4% yield) . Chromatographic purification (silica gel or ethanol-based columns) ensures high purity .
Q. How can the compound’s purity and structural integrity be validated?
Combined analytical techniques are critical:
- HPLC : For quantifying impurities (e.g., residual solvents or unreacted intermediates) using columns like SUPELCOWAX® 10 or Purospher STAR .
- FTIR and NMR : To confirm functional groups (e.g., sulfonyl, thiadiazole) and structural alignment. For example, ¹H/¹³C NMR data for piperazine-thiophene derivatives should match theoretical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) .
Q. What solvents and conditions stabilize the compound during storage?
Avoid polar aprotic solvents (e.g., DMF) due to potential sulfonyl group hydrolysis. Stability studies on similar compounds recommend anhydrous ethanol or acetonitrile at 4°C, with inert gas (N₂) to prevent oxidation .
Advanced Research Questions
Q. How can conflicting NMR data for the sulfonyl-piperazine moiety be resolved?
Contradictions in NMR signals (e.g., split peaks for piperazine protons) may arise from conformational flexibility or residual moisture. Strategies include:
Q. What experimental designs optimize the sulfonyl group’s reactivity in derivatization?
The sulfonyl group’s electrophilicity can be leveraged for nucleophilic substitution. For example:
Q. How do steric effects influence the compound’s biological activity in structure-activity relationship (SAR) studies?
Steric hindrance from the thiadiazole-piperazine moiety may reduce binding affinity. Computational modeling (e.g., molecular docking) paired with in vitro assays can identify critical interactions. For instance, analogs with bulkier substituents on the piperazine ring showed reduced receptor binding in related studies .
Methodological Guidance for Data Contradictions
Q. How to address inconsistencies in chromatographic purity vs. biological assay results?
Q. What strategies validate the compound’s stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
